molecular formula C15H15NO5 B14203645 Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- CAS No. 877207-36-8

Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]-

Cat. No.: B14203645
CAS No.: 877207-36-8
M. Wt: 289.28 g/mol
InChI Key: IOZXJLTVYKJZJA-UHFFFAOYSA-N
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Description

Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of hydroxyl groups and a methoxyphenyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- typically involves the reaction of 2,4-dihydroxybenzoic acid with 4-hydroxy-3-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2,3-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]
  • Benzamide, 2,4-dihydroxy-N-[(3-hydroxy-4-methoxyphenyl)methyl]
  • Benzamide, 3,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]

Uniqueness

Benzamide, 2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical properties and biological activities. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

CAS No.

877207-36-8

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

2,4-dihydroxy-N-[(4-hydroxy-3-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C15H15NO5/c1-21-14-6-9(2-5-12(14)18)8-16-15(20)11-4-3-10(17)7-13(11)19/h2-7,17-19H,8H2,1H3,(H,16,20)

InChI Key

IOZXJLTVYKJZJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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